2-Chloronaphthalene-1,3-dicarbaldehyde
Description
Contextual Significance of Naphthalene (B1677914) Scaffolds in Contemporary Chemical Research
Naphthalene, the simplest polycyclic aromatic hydrocarbon, consists of two fused benzene (B151609) rings and serves as a fundamental structural motif in a vast array of chemical compounds. researchgate.netthieme-connect.com Its rigid, planar, and electron-rich nature imparts unique photophysical and biological properties to its derivatives, making the naphthalene scaffold a privileged structure in contemporary chemical research. acs.org The significance of this scaffold is underscored by its presence in numerous natural products, pharmaceuticals, agrochemicals, and materials. nih.gov
In medicinal chemistry, naphthalene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.net The development of new synthetic methodologies for creating polysubstituted naphthalene derivatives is an active area of research, driven by the need for novel therapeutic agents with improved efficacy and selectivity. nih.gov Furthermore, in materials science, the naphthalene core is integral to the design of organic semiconductors, dyes, and polymers, where its aromatic system contributes to desirable electronic and optical characteristics. acs.org
Overview of Functionalized Naphthalene Derivatives as Key Building Blocks
The true value of the naphthalene scaffold in organic synthesis lies in its capacity for extensive functionalization. The introduction of various substituents onto the naphthalene core allows for the fine-tuning of its steric and electronic properties, enabling the creation of tailored molecules for specific applications. Halogenated naphthalenes, for instance, are highly valuable intermediates as the halogen atom can be readily displaced or used as a handle in transition metal-catalyzed cross-coupling reactions, providing access to more complex architectures. researchgate.net
Functionalized naphthalene derivatives serve as key building blocks, providing chemists with a versatile platform for constructing intricate molecular frameworks. The strategic placement of functional groups such as aldehydes, carboxylic acids, amines, and hydroxyl groups transforms the relatively inert hydrocarbon into a reactive intermediate ready for subsequent chemical transformations. This "building-block approach" is a cornerstone of modern synthetic chemistry, facilitating the efficient and modular assembly of complex target molecules. thieme-connect.comnih.gov
Historical Trajectories in the Synthesis and Utility of Substituted Naphthalene Dicarbaldehydes
The synthesis of aldehydes on aromatic rings is a historically significant transformation in organic chemistry. Early methods developed in the late 19th and early 20th centuries, such as the Gattermann-Koch and Vilsmeier-Haack reactions, provided the foundational tools for introducing formyl (-CHO) groups onto activated aromatic systems. google.comwikipedia.org The Vilsmeier-Haack reaction, developed by Anton Vilsmeier and Albrecht Haack in 1927, has proven particularly effective for the formylation of electron-rich aromatic compounds, including naphthalene and its derivatives. cambridge.orgwikipedia.org This reaction typically employs a substituted formamide, like dimethylformamide (DMF), and phosphorus oxychloride to generate an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the aromatic ring. wikipedia.org
The development of methods to synthesize naphthalene dicarbaldehydes—naphthalenes bearing two aldehyde groups—represents a further evolution of this chemistry. These difunctional compounds are of particular interest as they open pathways to a variety of more complex structures. The two aldehyde groups can react independently or in concert, serving as precursors for the synthesis of macrocycles, polymers, and fused heterocyclic systems like benzoquinolines. While a detailed historical timeline for this specific subclass of compounds is not extensively documented, their synthesis relies on the application of established formylation methodologies to appropriately substituted naphthalene precursors. The challenge in their synthesis often lies in controlling the regioselectivity of the double formylation to obtain the desired substitution pattern.
Research Rationale: Elucidating the Academic Landscape of 2-Chloronaphthalene-1,3-dicarbaldehyde
A thorough review of the current academic literature reveals that this compound is not the subject of extensive published research. Its primary presence is within the catalogs of specialized chemical suppliers, where it is listed as a synthetic building block. This suggests that its current role is that of a niche intermediate, likely synthesized for use in proprietary industrial applications or as a versatile starting material for further chemical exploration.
The research rationale for investigating this specific compound stems from the synthetic potential endowed by its unique combination of functional groups. The molecule features:
A naphthalene core , providing a rigid aromatic scaffold.
A chloro substituent , which can act as a leaving group in nucleophilic aromatic substitution or as a site for metal-catalyzed cross-coupling reactions.
Two aldehyde groups at the 1- and 3-positions, which are reactive sites for nucleophilic attack, condensation reactions, and cyclization, enabling the formation of a wide range of derivatives such as Schiff bases, polymers, and complex heterocyclic systems.
The lack of dedicated academic studies on this compound presents a research opportunity. Elucidating its reactivity, exploring its utility in the synthesis of novel compounds, and characterizing its properties would fill a gap in the chemical literature. Its potential as a precursor to advanced materials or biologically active molecules remains a compelling and underexplored area for future investigation.
Chemical Compound Data
The following tables provide key information and potential synthetic applications for the subject compound.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 132554-61-1 |
| Molecular Formula | C₁₂H₇ClO₂ |
| Molecular Weight | 218.64 g/mol |
| MDL Number | MFCD18803523 |
Table 2: Potential Synthetic Utility of Functional Groups
| Functional Group | Position(s) | Potential Reactions and Applications |
|---|---|---|
| Aldehyde | 1 and 3 | Condensation with amines to form Schiff bases; Reaction with active methylene (B1212753) compounds (Knoevenagel condensation); Synthesis of heterocyclic rings (e.g., quinolines, pyrimidines) via reaction with difunctional nucleophiles; Polymerization precursors. |
| Chloro | 2 | Nucleophilic aromatic substitution with various nucleophiles (e.g., amines, alkoxides, thiols); Substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C or C-N bonds. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloronaphthalene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-12-9(6-14)5-8-3-1-2-4-10(8)11(12)7-15/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYGBOVLNGIRHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C=O)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloronaphthalene 1,3 Dicarbaldehyde
Retrosynthetic Strategies for the 2-Chloronaphthalene-1,3-dicarbaldehyde Framework
A plausible retrosynthetic analysis for this compound suggests that the formyl groups are key functionalities to disconnect. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds and serves as a logical starting point for this disconnection. jk-sci.comcambridge.org This leads to 2-chloronaphthalene (B1664065) as a key intermediate.
The retrosynthetic pathway can be envisioned as follows:
Disconnect C-C bonds of the formyl groups: The two aldehyde groups at positions 1 and 3 can be retrosynthetically removed via a Vilsmeier-Haack or a related formylation reaction. This points to 2-chloronaphthalene as the immediate precursor.
Disconnect the C-Cl bond: The chloro group at the 2-position can be disconnected through an electrophilic chlorination reaction, leading back to naphthalene (B1677914) itself.
This two-step disconnection strategy simplifies the synthesis to two main challenges: the controlled chlorination of naphthalene to yield 2-chloronaphthalene and the subsequent diformylation at the 1 and 3 positions. The directing effects of the substituents at each stage are critical for the success of this approach. The chloro group is known to be an ortho-para director in electrophilic aromatic substitution, albeit a deactivating one. organicchemistrytutor.comwou.edulibretexts.orgyoutube.com This directing effect would favor substitution at the 1 and 3 positions of 2-chloronaphthalene, making this a viable synthetic route.
Alternatively, one could consider forming the naphthalene ring with the substituents already in place or in a precursor form. This would involve strategies such as cycloaddition reactions where the dienophile or diene component carries the necessary functionalities.
Foundational Approaches to Naphthalene Dicarbaldehyde Construction
The construction of the naphthalene dicarbaldehyde framework can be approached through several foundational methods that build the bicyclic aromatic system. While direct synthesis of the target molecule is not extensively documented, analogous constructions provide insight into potential strategies. These methods often involve the formation of one of the rings onto a pre-existing benzene (B151609) derivative.
One classical approach to naphthalene synthesis is the Haworth synthesis , which involves the Friedel-Crafts acylation of an arene with a cyclic anhydride (B1165640), followed by reduction and cyclization. Adapting this method would require a suitably substituted benzene derivative and a succinic anhydride equivalent that could ultimately lead to the desired substitution pattern after further functionalization.
Another foundational strategy involves annulation reactions , where a new ring is fused onto an existing one. For instance, a properly functionalized benzene derivative could undergo a [4+2] cycloaddition with a dienophile, followed by aromatization to form the naphthalene core. The substituents could be introduced on either the diene or the dienophile to control the final regiochemistry.
Direct Functionalization and Halogenation Protocols in Naphthalene Synthesis
Direct functionalization of a pre-formed naphthalene or substituted naphthalene ring is a more common and often more efficient approach to molecules like this compound.
The Vilsmeier-Haack reaction stands out as a primary method for introducing formyl groups onto aromatic rings. jk-sci.comcambridge.org The reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. jk-sci.com For the synthesis of the target molecule, the reaction would be performed on 2-chloronaphthalene. The chloro group at the C-2 position, being an ortho-para director, would direct the incoming electrophilic Vilsmeier reagent to the C-1 and C-3 positions. organicchemistrytutor.comwou.edulibretexts.orgyoutube.com However, since the chloro group is deactivating, the reaction conditions would need to be carefully optimized to achieve diformylation. It is possible that the introduction of the first formyl group, which is a meta-director, could influence the position of the second formylation.
The synthesis of the precursor, 2-chloronaphthalene, is typically achieved through the direct electrophilic chlorination of naphthalene. wikipedia.org This reaction often yields a mixture of 1-chloronaphthalene (B1664548) and 2-chloronaphthalene, from which the desired isomer must be separated. wikipedia.org
Electrophilic cyclization presents a powerful method for the regioselective synthesis of substituted naphthalenes, including halogenated derivatives. These reactions typically involve the cyclization of an appropriately substituted aryl alkyne or a related precursor. The electrophile, which can be a source of halonium ions (e.g., ICl, Br₂, NBS), initiates the cyclization, and the halogen is incorporated into the newly formed naphthalene ring. This methodology allows for the construction of the halogenated naphthalene core in a single step with good control over the position of the halogen.
Annulation reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are fundamental in the construction of the naphthalene skeleton. These reactions involve the combination of a diene and a dienophile to form a six-membered ring. To synthesize a substituted naphthalene, one of the reactants must be an appropriately functionalized benzene derivative, or the resulting cyclohexene (B86901) ring must be aromatized. By choosing dienes and dienophiles with the desired substituent precursors, it is possible to build the naphthalene core with the chloro and formyl (or masked formyl) groups in the correct positions.
Catalytic and Green Chemistry Innovations in the Preparation of this compound
Modern synthetic chemistry emphasizes the use of catalytic and environmentally benign methods. While traditional methods for the synthesis of this compound may rely on stoichiometric reagents and harsh conditions, newer approaches offer more sustainable alternatives.
Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of substituted aromatic compounds. While not directly applicable to the introduction of a chloro group or formyl groups in the proposed retrosynthesis, these methods are invaluable for further derivatization of the naphthalene core. For instance, if a dihalonaphthalene were synthesized, one of the halogens could be selectively converted to a formyl group via a coupling reaction. Palladium-catalyzed C-H activation and functionalization is another emerging area that could potentially be applied to the direct and regioselective halogenation or formylation of naphthalenes, offering a more atom-economical approach. bohrium.com
Sustainable Reaction Conditions and Solvent Systems
In contemporary organic synthesis, a strong emphasis is placed on the development of sustainable and environmentally benign processes. For the hypothetical synthesis of this compound, several green chemistry principles could be applied.
Solvent Selection: Traditional Vilsmeier-Haack reactions often use chlorinated solvents or excess DMF, which pose environmental and health concerns. A more sustainable approach would involve exploring greener solvent alternatives. Ionic liquids or deep eutectic solvents could be investigated as reaction media, as they are often non-volatile and can be recycled. Solvent-free reaction conditions, where the reactants themselves act as the solvent, would be an even more environmentally friendly option, although potentially challenging to implement for solid reactants.
Energy Efficiency: The use of microwave irradiation or ultrasound as energy sources could be explored to enhance reaction rates and potentially reduce reaction times and energy consumption compared to conventional heating methods.
Atom Economy: To improve atom economy, the development of a catalytic Vilsmeier-Haack reaction would be highly desirable. While the classical reaction uses stoichiometric amounts of the formylating reagent and activating agent, a catalytic system would reduce waste generation significantly.
Without experimental data, it is not possible to provide a data table on sustainable reaction conditions.
Comparative Analysis of Synthetic Efficiencies, Regioselectivity, and Scalability
A comparative analysis of synthetic routes is currently impossible due to the absence of published methods for the synthesis of this compound.
Regioselectivity: As mentioned, achieving the desired 1,3-diformylation pattern on 2-chloronaphthalene would be a significant challenge. A detailed study would be required to analyze the product mixture and determine the ratio of the desired 1,3-isomer to other possible isomers (e.g., formylation at the 4, 6, or 8 positions). This analysis would likely involve techniques such as NMR spectroscopy and chromatography.
Scalability: The scalability of any proposed synthetic route would be a critical factor for its practical application. A scalable process would need to address challenges such as efficient heat transfer, safe handling of reagents on a large scale, and robust purification methods. The classical Vilsmeier-Haack reaction can be challenging to scale up due to the exothermic nature of the reaction and the corrosive and hazardous nature of the reagents involved.
Until a detailed synthetic procedure for this compound is published in the scientific literature, a thorough and data-driven analysis of its synthesis remains an open area for research.
Reactivity and Mechanistic Investigations of 2 Chloronaphthalene 1,3 Dicarbaldehyde
Reactivity Profiles of the Aldehyde Functionalities in 2-Chloronaphthalene-1,3-dicarbaldehyde
The two aldehyde groups at the C1 and C3 positions are the primary sites for a variety of chemical transformations. Their reactivity is significantly influenced by the electron-deficient nature of the naphthalene (B1677914) ring, which is enhanced by the inductive and resonance effects of the chloro substituent and the adjacent carbonyl group.
Nucleophilic Addition Reactions
The carbonyl carbons of the aldehyde groups are electrophilic and thus susceptible to attack by nucleophiles. The presence of two strong electron-withdrawing aldehyde groups on the aromatic ring increases the partial positive charge on the carbonyl carbons, making them highly reactive towards nucleophilic addition. numberanalytics.comlibretexts.org
Common nucleophilic addition reactions would involve reagents such as organometallics (Grignard or organolithium reagents) and cyanide. For instance, reaction with a Grignard reagent like methylmagnesium bromide would be expected to yield a di-secondary alcohol after acidic workup. Due to the steric hindrance from the naphthalene core and the adjacent chloro group, the relative rates of addition at the C1 and C3 positions might differ, though specific studies are required to quantify this effect.
Table 1: Predicted Products from Nucleophilic Addition Reactions This table is illustrative and based on general principles of aldehyde reactivity.
| Nucleophilic Reagent | Expected Product after Workup | Product Class |
|---|---|---|
| Methylmagnesium Bromide (CH₃MgBr) | 1,1'-(2-chloro-1,3-phenylene)bis(ethanol) | Diol |
| Sodium Borohydride (B1222165) (NaBH₄) | (2-chloro-1,3-phenylene)dimethanol | Diol |
| Hydrogen Cyanide (HCN) | 2,2'-(2-chloronaphthalene-1,3-diyl)bis(2-hydroxyacetonitrile) | Dicyanohydrin |
Condensation Reactions and Heterocycle Formation
The presence of two aldehyde groups in close proximity makes this compound an excellent precursor for the synthesis of fused heterocyclic systems through condensation reactions, particularly with dinucleophiles. researchgate.net
Reaction with hydrazine (B178648) or substituted hydrazines would likely yield pyridazine (B1198779) derivatives. A particularly significant reaction is the condensation with 1,2-diamines, such as o-phenylenediamine (B120857) or ethylenediamine. This type of reaction is a well-established route for the synthesis of benzodiazepine (B76468) and diazepine (B8756704) ring systems, respectively. researchgate.netjocpr.comnih.govnih.gov The reaction proceeds via the formation of a di-imine intermediate, which then undergoes cyclization.
Table 2: Potential Heterocyclic Products from Condensation Reactions This table presents expected products based on known reactions of aromatic dialdehydes.
| Dinucleophile | Solvent/Catalyst | Expected Heterocyclic Product |
|---|---|---|
| Hydrazine (N₂H₄) | Ethanol, Acetic Acid | 6-Chlorobenzo[g]phthalazine |
| o-Phenylenediamine | Acetic Acid | 7-Chlorodibenzo[b,f] rsc.orglumenlearning.comdiazepine |
| Ethylenediamine | Methanol | 2-Chloro-1H-benzo[b] rsc.orglumenlearning.comdiazepine |
| 1,2-Ethanedithiol | Toluene, p-TsOH | 2,3-Dihydro-6-chloronaphtho[1,2-b] rsc.orglumenlearning.comdithiepine |
Oxidation and Reduction Pathways
The aldehyde functionalities can be readily oxidized to carboxylic acids or reduced to primary alcohols using standard synthetic methodologies.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) would convert both aldehyde groups to carboxylic acids, yielding 2-chloronaphthalene-1,3-dicarboxylic acid. Milder, selective reagents like Tollens' reagent (Ag(NH₃)₂⁺) could also be employed, which would give a positive test by forming a silver mirror.
Reduction: The reduction of the aldehydes to primary alcohols can be achieved with high efficiency using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that readily reduces aldehydes to alcohols and would be the typical reagent of choice. ugm.ac.idmasterorganicchemistry.comlibretexts.orgdss.go.th More powerful reagents like lithium aluminum hydride (LiAlH₄) would also be effective. The expected product from this transformation is (2-chloronaphthalene-1,3-diyl)dimethanol.
Table 3: Summary of Oxidation and Reduction Transformations
| Transformation | Reagent(s) | Expected Product |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Chloronaphthalene-1,3-dicarboxylic acid |
| Oxidation | Tollens' Reagent (Ag(NH₃)₂⁺) | 2-Chloronaphthalene-1,3-dicarboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (2-Chloronaphthalene-1,3-diyl)dimethanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | (2-Chloronaphthalene-1,3-diyl)dimethanol |
Chemical Transformations Involving the Chloro Substituent on the Naphthalene Core
The chloro group on the naphthalene ring is the site for substitution reactions, allowing for the introduction of a wide range of other functional groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Aryl chlorides are typically unreactive towards nucleophilic substitution. However, the reactivity is dramatically enhanced when strong electron-withdrawing groups are present at the ortho and/or para positions relative to the leaving group. lumenlearning.comwikipedia.orglibretexts.orglibretexts.orgchemistrysteps.com In this compound, the chloro group at C2 is activated by the aldehyde group at the C1 (ortho) and C3 (para) positions. This activation makes the C2 carbon electron-deficient and susceptible to attack by strong nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org Strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines (e.g., piperidine), and thiolates can displace the chloride ion.
Table 4: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions This table illustrates potential SNAr products based on the activation provided by the aldehyde groups.
| Nucleophile | Reagent | Expected Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxynaphthalene-1,3-dicarbaldehyde |
| Amine | Piperidine | 2-(Piperidin-1-yl)naphthalene-1,3-dicarbaldehyde |
| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)naphthalene-1,3-dicarbaldehyde |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are known to be less reactive than the corresponding bromides and iodides, significant advances in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have made their use routine. uwindsor.caresearchgate.net
Suzuki Coupling: This reaction would couple the naphthalene core with an organoboron reagent (e.g., an arylboronic acid) to form a biaryl structure. rsc.orgresearchgate.netlibretexts.org A typical catalyst system would involve a palladium source like Pd(OAc)₂ and a specialized ligand such as SPhos or XPhos.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the naphthalene ring and a terminal alkyne. acs.orgorganic-chemistry.orglibretexts.orgnih.govwikipedia.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base. Modern protocols have also been developed for copper-free conditions, which can be advantageous.
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. rsc.orgwikipedia.orgnih.gov Like other cross-couplings of aryl chlorides, this transformation requires a robust palladium catalyst system, often employing sterically hindered ligands to facilitate the catalytic cycle. nih.govresearchgate.net
Table 5: Predicted Cross-Coupling Reactions and Conditions This table shows representative conditions for cross-coupling reactions involving aryl chlorides.
| Reaction Name | Coupling Partner | Typical Catalyst System | Expected Product |
|---|---|---|---|
| Suzuki | Phenylboronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Phenylnaphthalene-1,3-dicarbaldehyde |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)naphthalene-1,3-dicarbaldehyde |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu | 2-Morpholinonaphthalene-1,3-dicarbaldehyde |
Chemo- and Regioselectivity in Multi-Functional Group Reactivity
No studies were found that systematically investigate the selective reaction of one aldehyde group over the other, or the interplay between the reactivity of the aldehydes and the chloro-substituted aromatic ring. Key questions that remain unanswered include:
Under what conditions can one aldehyde group be selectively functionalized?
How does the presence of the chlorine atom at the 2-position influence the relative reactivity of the C1 and C3 aldehydes?
What is the regioselectivity of nucleophilic or electrophilic aromatic substitution on the naphthalene ring, and how is it influenced by the existing substituents?
Elucidation of Reaction Mechanisms and Transition State Analysis
Detailed mechanistic investigations, including kinetic studies, isotopic labeling experiments, or computational modeling to determine transition states, are not available for any reaction involving this compound. Consequently, there is no data to populate tables on activation energies, transition state geometries, or reaction coordinates for any of its potential transformations.
Derivatization and Advanced Synthetic Applications of 2 Chloronaphthalene 1,3 Dicarbaldehyde
Utilization as a Precursor for Novel Heterocyclic Compounds
Aromatic dialdehydes are fundamental building blocks in the synthesis of a wide array of heterocyclic compounds. The proximate aldehyde groups on the 2-chloronaphthalene-1,3-dicarbaldehyde scaffold are ideally positioned to react with binucleophiles, leading to the formation of fused ring systems through cyclocondensation reactions.
Synthesis of Fused Benzisoindole and Related Scaffolds
The construction of fused benzisoindole frameworks can be achieved through the reaction of aromatic dialdehydes with primary amines or related nitrogen-containing nucleophiles. For this compound, a plausible pathway involves a condensation reaction with a primary amine (R-NH₂). This reaction would proceed through the formation of a di-imine intermediate, which could then undergo subsequent cyclization and aromatization steps to yield the target benzisoindole derivative. The specific reaction conditions would determine the final product, with temperature, solvent, and catalysts playing crucial roles.
While specific studies on this compound for this purpose are not widely documented, the general reactivity of related dialdehydes provides a strong precedent for this transformation.
Table 1: Representative Conditions for Heterocycle Synthesis from Aromatic Dialdehydes
| Starting Dialdehyde | Reagent | Product Type | Catalyst/Conditions |
|---|---|---|---|
| Phthalaldehyde | Primary Amine | Isoindoline | Acetic Acid, Reflux |
| Naphthalene-2,3-dicarboxaldehyde | Hydrazine (B178648) | Phthalazine | Ethanol, Reflux |
| 2-Chloroquinoline-3-carbaldehyde | 2-Aminobenzamide | Quinolino-quinazoline | Oxidation/Chlorination |
Construction of N-Heterocyclic Architectures
The versatility of this compound extends to the synthesis of various other N-heterocyclic architectures. Its reaction with different binucleophiles can lead to a diverse range of ring systems. For example, condensation with hydrazine derivatives can yield fused pyridazine (B1198779) systems, while reaction with β-dicarbonyl compounds in the presence of an ammonia source (a Hantzsch-type reaction) could produce fused dihydropyridine rings.
The reactivity of the aldehyde groups is central to these transformations, allowing for the systematic construction of complex heterocyclic scaffolds built upon the naphthalene (B1677914) core. The chloro-substituent offers a potential site for post-synthetic modification, enabling the introduction of further complexity and functionality into the final molecule. Analogous compounds like 2-chloroquinoline-3-carbaldehyde have been extensively used as building blocks for a variety of fused heterocyclic systems. researchgate.net
Role in the Assembly of Extended π-Systems and Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings, which are of significant interest for their applications in materials science and organic electronics. researchgate.netnih.gov The synthesis of larger, more complex PAHs often relies on the annulation of smaller aromatic precursors. iupac.orgrsc.org
This compound can serve as a valuable synthon for extending the π-conjugation of the naphthalene system. The aldehyde functionalities can participate in various carbon-carbon bond-forming reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce vinyl groups. These groups can then be utilized in subsequent intramolecular cyclization reactions, such as photochemical or thermally induced electrocyclizations, to form new aromatic rings. nih.gov
Another potential strategy involves carbonyl-olefin metathesis reactions, which can couple the aldehyde groups with olefinic partners to construct new carbocyclic systems under catalytic conditions. nih.gov Furthermore, condensation reactions with compounds containing active methylene (B1212753) groups can lead to intermediates that, upon cyclization and aromatization, yield larger PAHs. The synthesis of PAHs often involves multi-step sequences to build up the desired carbocyclic framework. vt.edunih.gov
Design and Synthesis of Metal-Organic Ligands and Coordination Polymers
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.netnih.gov The properties of these materials are highly tunable and depend on the geometry and functionality of both the metal center and the organic linker. rsc.org
Principles of Ligand Design Based on this compound
An effective organic linker for MOF synthesis must possess suitable coordinating groups that can bind to metal centers. While aldehyde groups themselves are not typically strong coordinating agents for MOF construction, they are excellent precursors for installing more robust functionalities.
The dialdehyde nature of this compound allows for its straightforward conversion into a variety of multitopic ligands. A common and highly effective strategy is the formation of Schiff bases through condensation with various amines.
Reaction with amino-functionalized carboxylates or azoles: Condensing the dialdehyde with molecules like 3-amino-isophthalic acid or 3-amino-1H-pyrazole-4-carboxylic acid would generate a multitopic ligand possessing both nitrogen (from the imine) and oxygen (from the carboxylate) donor atoms. Such ligands are excellent candidates for building stable, porous MOFs.
Symmetry and Rigidity: The naphthalene core provides a rigid and planar backbone, which is a desirable characteristic for creating predictable and robust framework structures. The 1,3-disposition of the functional groups leads to an angular geometry, which can favor the formation of complex, non-interpenetrated network topologies.
The design of MOFs is a process of molecular engineering where the choice of ligand dictates the resulting framework's properties. researchgate.netnih.gov The derivatization of this compound offers a pathway to custom-designed linkers for functional materials.
Table 2: Potential Ligand Types Derived from this compound
| Derivative Type | Functional Groups for Coordination | Potential Metal Binders | Resulting Ligand Geometry |
|---|---|---|---|
| Di-Schiff Base | Imine (N-donor) | Transition Metals (e.g., Cu, Zn, Co) | Angular |
| Dihydrazone | Hydrazone (N,N-donors) | Lanthanides, Transition Metals | Angular |
| Bis(β-ketoenamine) | Enamine, Carbonyl (N,O-donors) | Divalent Metals (e.g., Ni, Cu) | Angular, Chelating |
Applications in Supramolecular Chemistry and Self-Assembly
Beyond the formation of crystalline coordination polymers, ligands derived from this compound have potential applications in supramolecular chemistry. Supramolecular assembly relies on non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—to organize molecules into well-defined, higher-order structures. nih.govacs.org
The extended aromatic surface of the naphthalene core is predisposed to engage in π-π stacking interactions, which can be a powerful driving force for self-assembly in solution and in the solid state. warwick.ac.uk By converting the aldehyde groups into functionalities capable of hydrogen bonding (e.g., hydrazones or amides), it is possible to program the self-assembly of these molecules into specific architectures like helices, sheets, or nanotubes. scilit.com These self-assembled structures are of interest for applications in sensing, catalysis, and the development of "smart" materials. The principles of supramolecular chemistry guide the design of molecules that can spontaneously form complex and functional assemblies.
Incorporation into Polymeric and Macromolecular Structures for Advanced Materials
Extensive searches of scientific literature and chemical databases have revealed no specific instances or detailed research findings concerning the direct incorporation of this compound into polymeric or macromolecular structures for the development of advanced materials. While the bifunctional nature of this aromatic dialdehyde suggests its potential as a monomer in various polymerization reactions, no studies detailing such applications have been identified.
The reactivity of aromatic dialdehydes, in general, allows for their participation in polycondensation reactions with suitable co-monomers to form a variety of polymers. For instance, reactions with aromatic diamines can yield poly(Schiff base)s or polyimines, which are known for their thermal stability and potential applications in electronics and catalysis. Similarly, condensation with compounds containing active methylene groups could lead to the formation of polymers with conjugated systems, which are of interest for their optical and electronic properties.
However, in the specific case of this compound, the scientific literature available through the conducted searches does not provide any examples of its use as a building block for polymers. Consequently, there are no research findings, characterization data, or performance metrics to present in data tables regarding polymers derived from this particular compound. The influence of the chloro- and naphthalene-moieties on the properties of any potential polymers remains a matter of speculation without experimental data. Further research would be necessary to synthesize and characterize polymers based on this compound to determine their properties and potential for advanced material applications.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Chloronaphthalene 1,3 Dicarbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-Chloronaphthalene-1,3-dicarbaldehyde. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
In the ¹H NMR spectrum, the aldehyde protons (CHO) are highly distinctive, typically appearing far downfield in the region of 10 δ due to the deshielding effect of the carbonyl group. libretexts.org The aromatic protons on the naphthalene (B1677914) ring would exhibit complex splitting patterns based on their positions relative to the chloro and dicarbaldehyde substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aromatic and Aldehyde Moieties in Substituted Naphthalenes. This table is generated based on typical values for related structures and serves as a predictive guide.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (CHO) | 9.5 - 10.5 | 185 - 195 |
| Aromatic (C-H) | 7.5 - 8.5 | 120 - 140 |
| Aromatic (C-Cl) | - | 130 - 145 |
| Aromatic (C-CHO) | - | 135 - 150 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.
For this compound, the most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching absorption. spectroscopyonline.com For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹. libretexts.orgorgchemboulder.com Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which often appears as two moderate bands between 2830-2695 cm⁻¹, with a peak near 2720 cm⁻¹ being particularly indicative. orgchemboulder.commissouri.edu
Other expected vibrations include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
C-Cl stretching: Typically found in the 800-600 cm⁻¹ region.
Raman spectroscopy provides complementary data. While the C=O stretch is often weaker in Raman spectra compared to IR, aromatic ring vibrations tend to be strong, providing a clear fingerprint of the naphthalene core. mdpi.comnih.gov Low-frequency Raman spectroscopy can also provide information about collective and skeletal vibrations of the molecule. nih.gov Theoretical DFT calculations are often employed to assign the observed vibrational modes accurately for complex molecules like substituted quinolines and naphthalenes. researchgate.netnih.gov
Table 2: Characteristic IR and Raman Vibrational Frequencies. This table is based on typical frequency ranges for the specified functional groups.
| Functional Group/Vibration | Typical IR Frequency Range (cm⁻¹) | Typical Raman Frequency Range (cm⁻¹) |
| Aldehyde C-H Stretch | 2830-2695 (moderate, often two bands) | 2830-2695 (variable intensity) |
| Aromatic C-H Stretch | 3100-3000 (variable intensity) | 3100-3000 (strong) |
| Carbonyl C=O Stretch | 1710-1685 (strong) | 1710-1685 (weak to medium) |
| Aromatic C=C Stretch | 1600-1450 (variable intensity) | 1600-1450 (strong) |
| C-Cl Stretch | 800-600 (strong) | 800-600 (strong) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
For this compound (C₁₂H₇ClO₂), the molecular weight is approximately 218.64 g/mol . apolloscientific.co.uk A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in two peaks in the molecular ion region: an M⁺ peak and an M+2 peak (two mass units higher), with a relative intensity ratio of about 3:1, which is a definitive indicator of a single chlorine atom in the molecule. libretexts.org
The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through characteristic pathways for aromatic aldehydes and chlorinated compounds. researchgate.net Common fragmentation steps could include:
Loss of a hydrogen atom (H·) to form a stable [M-1]⁺ ion.
Loss of carbon monoxide (CO) from an aldehyde group to form an [M-29]⁺ ion.
Loss of the chlorine atom (Cl·) to form an [M-35]⁺ or [M-37]⁺ ion.
Cleavage of the entire aldehyde group (CHO·).
Analysis by gas chromatography-mass spectrometry (GC-MS) can be used to separate the compound from a mixture and obtain its mass spectrum. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
While a specific crystal structure for this compound has not been reported in publicly accessible databases, the methodology would involve growing a suitable single crystal of the compound. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. mdpi.com
Studies on related naphthalene derivatives have revealed detailed structural information. For instance, the crystal structure of naphthalene itself shows a monoclinic prismatic system with two molecules per unit cell. royalsocietypublishing.org Investigations into various substituted naphthalenes have elucidated how different functional groups influence the molecular geometry and the crystal packing, which is often governed by intermolecular interactions such as π-π stacking or hydrogen bonding. mdpi.comrsc.orgresearchgate.net For this compound, one would expect the naphthalene core to be nearly planar, with potential twisting of the aldehyde groups relative to the ring. The crystal packing would be influenced by dipole-dipole interactions from the carbonyl groups and weak C-H···O hydrogen bonds.
Electronic Absorption (UV-Vis) and Photophysical Characterization Techniques
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. Naphthalene and its derivatives are known to exhibit unique photophysical properties due to their extended π-conjugated system. nih.gov
The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* transitions within the aromatic naphthalene system. The presence of the carbonyl groups and the chlorine atom, which act as auxochromes and chromophores, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to unsubstituted naphthalene. nih.govmdpi.com Studies on other naphthalene derivatives confirm that substitution significantly affects their photophysical properties. acs.org
Fluorescence spectroscopy can also be a valuable tool. Many naphthalene derivatives are highly fluorescent, with properties such as quantum yield and photostability making them useful as probes. nih.gov The emission properties are sensitive to the molecular structure and the solvent environment. nih.govacs.org For example, naphthalene-2,3-dicarboxaldehyde itself is a well-known derivatizing agent that reacts with primary amines to form highly fluorescent products, with excitation maxima around 420-424 nm and emission maxima near 480-484 nm. nih.govsigmaaldrich.com This indicates that the core structure is capable of strong fluorescence, a property likely retained or modified in its chlorinated derivative.
Computational and Theoretical Investigations of 2 Chloronaphthalene 1,3 Dicarbaldehyde
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic landscape of a molecule. For 2-Chloronaphthalene-1,3-dicarbaldehyde, these calculations would typically be initiated using Density Functional Theory (DFT), a method that has proven effective for aromatic systems. researchgate.netresearchgate.net
The process involves geometry optimization, where the molecule's lowest energy conformation is found. This would reveal key structural parameters such as the bond lengths between atoms, the bond angles, and the dihedral angles, which describe the rotation of the two aldehyde groups (-CHO) and the chlorine atom relative to the naphthalene (B1677914) plane. For naphthalene derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), are employed to achieve high accuracy. mdpi.comscience.gov
The electronic structure analysis focuses on the distribution of electrons. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. researchgate.netmdpi.com A comprehensive analysis would also include the generation of a Molecular Electrostatic Potential (MEP) map, which visually represents the electron density and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
| Parameter | Atoms Involved | Hypothetical Value |
|---|---|---|
| Bond Length | C2-Cl | ~1.75 Å |
| Bond Length | C1-C(aldehyde) | ~1.48 Å |
| Bond Length | C(aldehyde)=O | ~1.22 Å |
| Bond Angle | C1-C2-Cl | ~121° |
| Bond Angle | C2-C1-C(aldehyde) | ~123° |
| Dihedral Angle | C2-C1-C(aldehyde)-O | ~180° (planar) or ~20° (twisted) |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways
DFT is a powerful tool for predicting the chemical reactivity of molecules and exploring potential reaction mechanisms. researchgate.netresearchgate.net By calculating a set of conceptual DFT descriptors, one can gain significant insight into how this compound might behave in a chemical reaction.
Furthermore, DFT allows for the calculation of local reactivity descriptors, such as Fukui functions. These functions identify which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this analysis would likely pinpoint the carbonyl carbons of the aldehyde groups as primary sites for nucleophilic attack.
DFT can also be used to model entire reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy barriers and reaction enthalpies. This information is vital for predicting whether a proposed reaction is kinetically and thermodynamically favorable. researchgate.net For example, the mechanism of a condensation reaction involving one of the aldehyde groups could be mapped out to understand its feasibility and predict the likely products. researchgate.net
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | μ2 / 2η | Propensity to accept electrons |
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. Conformational analysis is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.org
For this compound, the primary focus of MD simulations would be the rotational freedom of the two aldehyde groups attached to the rigid naphthalene core. These simulations can reveal the preferred orientations of the aldehyde groups, the energy barriers between different conformations, and how their movement is influenced by factors like temperature and solvent. nih.gov The analysis could determine whether the aldehyde groups are typically planar with the naphthalene ring or if they adopt a twisted conformation to minimize steric hindrance. nih.gov Understanding the conformational landscape is crucial, as the molecule's shape can significantly impact its reactivity and interactions with other molecules.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements for validation. DFT calculations are routinely used to predict infrared (IR), Raman, and UV-Visible spectra. science.govresearchgate.net
Theoretical vibrational frequencies (IR and Raman) are obtained by calculating the second derivatives of the energy with respect to atomic displacements. nih.gov These calculated frequencies for this compound would correspond to specific vibrational modes, such as the C=O stretching of the aldehyde groups, C-Cl stretching, and various C-H and C-C vibrations of the aromatic rings. nasa.gov By comparing the predicted spectrum with an experimental one, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transitions that give rise to UV-Visible absorption spectra. science.gov This provides information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net
| Vibrational Mode | Calculated (Scaled) Frequency | Experimental Frequency |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | (To be determined) |
| Aldehyde C=O Stretch | ~1700 | (To be determined) |
| Aromatic C=C Stretch | 1600 - 1450 | (To be determined) |
| C-Cl Stretch | ~750 | (To be determined) |
Theoretical Insights into Structure-Reactivity Relationships and Design Principles for Derivatization
The ultimate goal of computational studies is often to establish clear structure-activity or structure-reactivity relationships (SAR). nih.govacs.org By systematically modifying the structure of this compound in silico—for example, by changing the substituent at the 2-position or altering the aldehyde groups—and calculating the resulting electronic and reactive properties, researchers can build predictive models. nih.gov
These models provide guiding principles for the rational design of new derivatives. ijpsjournal.comnih.gov For instance, if the goal is to create a more electrophilic molecule, computational analysis can predict which electron-withdrawing groups should be added to the naphthalene ring. If the aldehyde groups are to be used as handles for further synthesis, understanding their reactivity helps in selecting appropriate reaction conditions. nih.gov This computational-led approach accelerates the discovery and optimization of new molecules with desired properties, saving significant time and resources compared to a purely experimental trial-and-error process. nih.gov
Future Directions and Emerging Research Avenues for 2 Chloronaphthalene 1,3 Dicarbaldehyde
Exploration of Unconventional Synthetic Pathways and Catalytic Systems
The development of novel and efficient synthetic routes to 2-chloronaphthalene-1,3-dicarbaldehyde and its derivatives is paramount for unlocking its full potential. Future research is anticipated to move beyond traditional multi-step syntheses and focus on more elegant and sustainable approaches.
Key Research Objectives:
Direct C-H Functionalization: Investigating the direct formylation of 2-chloronaphthalene (B1664065) at the 1 and 3 positions using innovative catalytic systems could provide a more atom-economical synthesis. This would likely involve screening a variety of transition metal catalysts (e.g., palladium, rhodium, iridium) and ligands to achieve high regioselectivity and yield.
Flow Chemistry and Microreactor Technology: The use of continuous flow reactors could enable safer and more scalable production of this compound, with precise control over reaction parameters such as temperature, pressure, and reaction time. This approach could also facilitate the synthesis of derivatives with improved efficiency.
Photoredox Catalysis: Exploring light-mediated synthetic strategies could offer milder reaction conditions and unique reactivity patterns for the synthesis of this compound and its analogs.
Table 1: Potential Catalytic Systems for Unconventional Synthesis
| Catalytic Approach | Potential Catalyst/System | Expected Advantages |
| Direct C-H Formylation | Palladium(II) acetate (B1210297) with specialized ligands | Reduced number of synthetic steps, improved atom economy |
| Flow Chemistry Synthesis | Immobilized catalysts in microreactors | Enhanced safety, scalability, and process control |
| Photoredox Catalysis | Iridium or Ruthenium-based photocatalysts | Mild reaction conditions, novel reactivity |
Potential Applications in Optoelectronic and Sensing Materials
The aromatic and electronically tunable nature of the 2-chloronaphthalene core, combined with the reactive aldehyde functionalities, makes this compound an intriguing candidate for the development of advanced materials.
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be explored as building blocks for novel organic semiconductors or emitters in OLED devices. The chlorine substituent and the extended π-system of the naphthalene (B1677914) core can be systematically modified to tune the electronic properties and emission colors.
Chemosensors: The dicarbaldehyde groups provide reactive sites for the covalent attachment of molecules that can recognize specific analytes. The naphthalene moiety can act as a fluorophore, where binding events at the aldehyde sites could lead to a detectable change in fluorescence, forming the basis for highly sensitive and selective chemical sensors.
Table 2: Potential Optoelectronic and Sensing Applications
| Application Area | Proposed Derivative/System | Principle of Operation |
| Organic Electronics | Polymers derived from this compound | Modulation of electronic properties through chemical modification |
| Chemical Sensing | Schiff base derivatives with fluorescent reporters | Analyte binding induces a change in fluorescence intensity or wavelength |
Integration into Mechanistic Studies of Complex Chemical Transformations
The distinct electronic and steric environment of this compound makes it a valuable tool for probing the mechanisms of complex organic reactions.
Probing Reaction Intermediates: The two aldehyde groups can be used to trap or react with transient intermediates in multi-step reactions, providing insights into the reaction pathway.
Understanding Catalyst Behavior: By systematically modifying the substituents on the naphthalene ring and observing the effect on catalytic reactions involving the aldehyde groups, researchers can gain a deeper understanding of catalyst-substrate interactions and the factors that govern catalytic activity and selectivity.
Development of High-Throughput Screening for Novel Reactivity and Applications
High-throughput screening (HTS) methodologies can accelerate the discovery of new reactions and applications for this compound. scienceintheclassroom.orgchemdiv.comnih.gov
Reaction Discovery: By reacting this compound with a large library of diverse chemical building blocks under a wide range of catalytic conditions, novel transformations and unexpected products can be rapidly identified. scienceintheclassroom.org
Materials Discovery: HTS can be employed to synthesize and screen libraries of polymers and functional materials derived from this compound, allowing for the rapid identification of materials with desirable optical, electronic, or sensing properties.
Table 3: High-Throughput Screening Strategies
| Screening Goal | Library Type | Detection Method |
| Novel Reactivity | Diverse small molecules and catalysts | Mass spectrometry, chromatography |
| Optoelectronic Properties | Polymer and derivative libraries | Spectroscopic techniques (e.g., fluorescence, UV-Vis) |
Synergistic Research at the Interface of Organic Chemistry and Materials Science
The future of research on this compound lies in the collaborative efforts between organic chemists and materials scientists.
Design and Synthesis of Functional Monomers: Organic chemists can design and synthesize novel monomers based on the this compound scaffold with tailored electronic and steric properties.
Polymerization and Material Characterization: Materials scientists can then polymerize these monomers and characterize the resulting materials to evaluate their performance in applications such as organic electronics and sensors. This iterative cycle of design, synthesis, and characterization will be crucial for the development of next-generation materials based on this versatile chemical building block.
Q & A
Q. What are the established synthetic routes for 2-Chloronaphthalene-1,3-dicarbaldehyde, and what factors influence yield?
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction, which involves chlorination and formylation steps. A modified protocol using trifluoroacetic acid (TFA) and hexamine under reflux (100°C for 5 hours) has been reported for analogous naphthalene dicarbaldehydes. Post-reaction treatment with 10% sulfuric acid improves isolation efficiency, yielding reddish-brown crystals after ether extraction . Key factors affecting yield include reaction time, stoichiometry of hexamine, and acid catalyst concentration.
Q. What analytical techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : To confirm aldehyde proton signals (δ 9.8–10.2 ppm) and aromatic/chlorine substitution patterns.
- X-ray Crystallography : For resolving crystal packing and intramolecular interactions, as demonstrated for structurally similar chloro-hydroxybenzene dicarbaldehydes .
- IR Spectroscopy : To identify carbonyl stretching vibrations (~1680–1700 cm⁻¹) and C-Cl bonds (~550–600 cm⁻¹).
- Mass Spectrometry : For molecular ion peak validation and fragmentation pattern analysis.
Q. What safety protocols are recommended for handling this compound?
The compound is classified under EU-GHS/CLP as:
- Acute toxicity (Category 4) for oral, dermal, and inhalation exposure.
- Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of eye contact, flush with water for 15 minutes and seek medical attention. Store in airtight containers at room temperature, away from oxidizing agents .
Q. How is this compound utilized in organic synthesis?
It serves as a precursor for heterocyclic compounds (e.g., coumarins, indolizines) via condensation with malonates or amines. For example, reacting with diethyl malonate in ethanol/piperidine under reflux produces coumarin derivatives, which are recrystallized for purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance selectivity in synthesizing this compound derivatives?
Selectivity in multi-step syntheses (e.g., forming tetracene-2,3-dicarbaldehyde analogs) is improved by:
- Solvent Systems : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions.
- Catalytic Additives : Piperidine/acetic acid mixtures enhance reaction rates and regioselectivity.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of labile intermediates .
Q. How should researchers resolve contradictions in spectral data for this compound?
Discrepancies in NMR or IR results may arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
- Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict spectral profiles and compare with experimental data.
- Multi-Technique Cross-Validation : Combine X-ray crystallography with spectroscopic data for unambiguous assignment .
Q. What methodologies are used to study the biological interactions of this compound?
- Molecular Docking : To predict binding affinities with target enzymes (e.g., cytochrome P450) using software like AutoDock Vina.
- Fluorescence Quenching Assays : To quantify interactions with DNA/RNA via changes in emission intensity.
- Cellular Uptake Studies : Track intracellular localization using fluorescent probes or radiolabeled analogs .
Q. How can computational modeling elucidate the electronic effects of substituents on this compound?
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing chlorine lowers LUMO energy, enhancing electrophilicity).
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between chlorine and carbonyl groups.
- Solvent Modeling : Use COSMO-RS to simulate solvent effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
